Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

説明

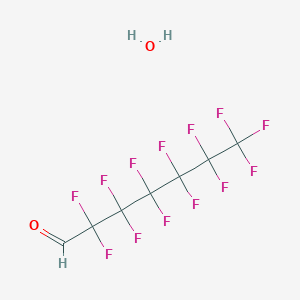

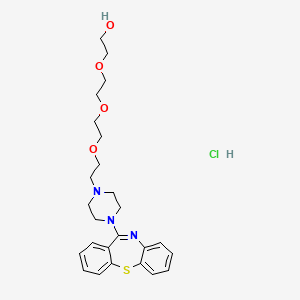

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルは、分子式C14H16O5の合成有機化合物です。ベンジリデンアセタール保護基とエポキシド環の存在が特徴です。この化合物は、そのユニークな構造的特徴と反応性から、糖化学で頻繁に使用されます。

準備方法

合成経路と反応条件

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルの合成は、通常、以下の手順を伴います。

ヒドロキシル基の保護: 出発物質であるヘキソピラノシドは、酸触媒の存在下でベンズアルデヒドを用いて、4位と6位のヒドロキシル基を保護して、ベンジリデンアセタールを形成します。

エポキシドの形成: 保護された中間体は、水素化ナトリウムなどの塩基で処理され、2位と3位の間でエポキシド環が形成されます。

工業的生産方法

この化合物は主に研究室で合成されますが、工業的生産は、収率と純度を最適化して、同様の手順を大規模に行います。これには、連続フローリアクターや自動システムが含まれ、一貫性のある品質と効率が確保されます。

化学反応の分析

反応の種類

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルは、以下を含む様々な化学反応を起こす可能性があります。

求核置換反応: エポキシド環は求核剤に対して非常に反応性が高く、環開裂反応が起こります。

還元: ベンジリデンアセタールを還元すると、対応するジオールが得られます。

酸化: この化合物を酸化すると、追加の官能基が導入されます。

一般的な試薬と条件

求核置換反応: 一般的な求核剤には、アミン、チオール、アルコールなどがあります。反応は通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒中で行われます。

還元: 触媒的水素化または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用できます。

酸化: m-クロロ過安息香酸(m-CPBA)または過マンガン酸カリウム(KMnO4)などの酸化剤が使用されます。

主な生成物

求核置換反応: 使用した求核剤に応じて、様々な置換ヘキソピラノシドが得られます。

還元: 対応するジオールが生成されます。

酸化: 条件に応じて、ケトンまたはカルボン酸が生成されます。

科学的研究の応用

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルは、科学研究で様々な用途があります。

糖化学: 複雑な糖や配糖体の合成における中間体として使用されます。

生物学研究: エポキシドやアセタールを含む酵素触媒反応を研究するためのモデル化合物として役立ちます。

医薬品化学: 特に糖化医薬品の合成において、医薬品開発における潜在的な可能性について調査されています。

材料科学: 糖ベースの材料やポリマーの調製に使用されています。

作用機序

この化合物は、主に反応性エポキシド環とベンジリデンアセタール基を通じて作用します。エポキシド環は求核攻撃を受ける可能性があり、環開裂と新しい結合の形成につながります。ベンジリデンアセタールは選択的に還元または酸化することができ、さらなる官能基化が可能になります。これらの反応性部位により、この化合物は合成化学における汎用性の高い中間体となります。

類似化合物との比較

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルは、以下のような他の類似化合物と比較することができます。

2,3-アンヒドロ-4,6-O-ベンジリデン-α-D-アロピラノシドメチル: 構造は似ていますが、ヘキソピラノシド環の立体化学が異なります。

2,3-アンヒドロ-4,6-O-ベンジリデン-β-D-グルコピラノシドメチル: 別のエポキシド含有化合物で、立体化学が異なります。

2,3-アンヒドロ-4,6-O-ベンジリデン-α-D-マンノピラノシドメチル: ヘキソピラノシド環上のヒドロキシル基の配置が異なります。

2,3-アンヒドロ-4,6-O-ベンジリデンヘキソピラノシドメチルの独自性は、特定の立体化学と、エポキシドとベンジリデンアセタールの両方の存在にあります。これにより、独特の反応性パターンと合成上の有用性が得られます。

特性

IUPAC Name |

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTCRHINASMQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941213 | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |

| Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC161077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)

![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)